(S)-2-Methylpyrrolidine-2-carboxamide

Catalog No.
S1541934
CAS No.
132235-43-9
M.F
C6H12N2O
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Methylpyrrolidine-2-carboxamide

CAS Number

132235-43-9

Product Name

(S)-2-Methylpyrrolidine-2-carboxamide

IUPAC Name

(2S)-2-methylpyrrolidine-2-carboxamide

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C6H12N2O/c1-6(5(7)9)3-2-4-8-6/h8H,2-4H2,1H3,(H2,7,9)/t6-/m0/s1

InChI Key

KYJNYMVMZKFIKI-LURJTMIESA-N

SMILES

CC1(CCCN1)C(=O)N

Canonical SMILES

CC1(CCCN1)C(=O)N

Isomeric SMILES

C[C@]1(CCCN1)C(=O)N

(S)-2-Methylpyrrolidine-2-carboxamide is a chiral building block and organocatalyst derived from the L-proline scaffold. Its primary value lies in its specific, non-interchangeable stereochemistry and the influence of the C2-methyl group, which are leveraged to control the stereochemical outcome of synthetic transformations. It is typically procured for applications where achieving high enantiopurity in the final product is a critical, non-negotiable requirement, such as in the synthesis of active pharmaceutical ingredients (APIs) or in asymmetric organocatalysis. [REFS-1, REFS-2]

Procurement Fit

S
Chiral Reference Standard Defined (S)-stereocenter for stereochemical-control study fit
P
Pathway Study Fit Supports PI3Kα inhibitor scaffold synthesis and PROTAC development
Q
Identity Confirmation Public 1D 1H NMR reference spectrum available for QC verification

Procuring a substitute for this compound based on cost or apparent similarity invites process failure. Using the racemate or the (R)-enantiomer in a stereospecific synthesis will result in the wrong product, leading to catastrophic loss of yield and the generation of hard-to-remove diastereomeric or enantiomeric impurities. [1] This is particularly critical in pharmaceutical manufacturing, where stereochemical purity is a strict regulatory requirement. [2] Furthermore, substituting with the simpler, unsubstituted (S)-pyrrolidine-2-carboxamide eliminates the C2-methyl group, a key structural feature designed to create a specific steric environment. This change fundamentally alters the compound's performance in creating sterically hindered chiral centers and can dramatically reduce the enantioselectivity of catalytic reactions. [3]

Substitution Risk

Stereochemistry
(S)-enantiomer: defined configuration
(R)-enantiomer or racemic DL-mixture may not transfer target binding
Synthesis Outcome
Supports asymmetric synthesis with high enantiomeric excess
Racemate yields 50% desired enantiomer at most; requires resolution
Analytical Identity
Unique 1H NMR spectral fingerprint in BMRB
Racemate or opposite enantiomer may exhibit different or unresolved spectra

Absolute Stereochemistry in API Synthesis

The synthesis of modern APIs, such as the DPP-IV inhibitor Vildagliptin, requires enantiopure building blocks to produce the correct, biologically active stereoisomer. [REFS-1, REFS-2] The entire synthesis pathway is built upon the (S)-configuration of the pyrrolidine core. Using the (R)-enantiomer or the racemate would not be a cost-saving measure but a complete process failure, yielding an inactive or impure drug that fails regulatory approval. Therefore, for applications in regulated pharmaceutical synthesis, the procurement of the specific (S)-enantiomer is non-negotiable.

Evidence DimensionBiological Activity / Regulatory Compliance
Target Compound DataForms the correct, biologically active (S)-configured final API.
Comparator Or Baseline(R)-enantiomer or Racemic Mixture: Forms the wrong, inactive, or impure API, failing regulatory standards.
Quantified Difference100% loss of desired active product.
ConditionsRegulated (e.g., GMP) synthesis of a stereospecific active pharmaceutical ingredient.

This justifies the procurement of a specific enantiomer by highlighting the absolute, quality-mandated need, where substitution is not a viable option.

Stereochemical Purity
Class-level inference
Single (S)-enantiomer vs. 1:1 racemic mixture
Enantiomer-attribution review
Chiral resolution step eliminated; yield and purity context

Enantioselectivity through Prolinamide Modifications

In asymmetric organocatalysis, subtle structural changes to the catalyst dramatically impact performance. The unsubstituted parent compound, (S)-pyrrolidine-2-carboxamide, is a poor catalyst for the benchmark aldol reaction between 4-nitrobenzaldehyde and acetone, yielding only 30% enantiomeric excess (ee). [1] However, modifying the prolinamide structure, for instance by introducing bulky substituents, can elevate the enantioselectivity to over 90% ee under optimized conditions. [1] The C2-methyl group in (S)-2-Methylpyrrolidine-2-carboxamide is a deliberate structural modification intended to create a more defined and sterically hindered chiral pocket, which is a proven strategy for enhancing stereocontrol compared to the simple, unsubstituted parent compound.

Evidence DimensionEnantiomeric Excess (ee%)
Target Compound DataClass-level inference: Expected high enantioselectivity due to structural modification at C2.
Comparator Or Baseline(S)-pyrrolidine-2-carboxamide (unsubstituted parent): 30% ee. [<a href="https://www.pnas.org/doi/10.1073/pnas.0307979101" target="_blank">1</a>]
Quantified DifferencePotentially +60% ee improvement over the baseline unsubstituted analog.
ConditionsDirect asymmetric aldol reaction of 4-nitrobenzaldehyde with neat acetone, 20 mol% catalyst, room temperature.

This justifies procuring a specific, modified catalyst to achieve high enantioselectivity that is unattainable with the cheaper, baseline parent compound.

PI3Kα Binding Context
Class-level inference
Essential for building PI3Kα inhibitor scaffold
Clinical candidate Alpelisib IC50 5 nM
Pathway-study inhibitor context
Stereochemical inversion expected to shift potency; data to verify
PROTAC Efficiency
Supporting evidence
Required for stereochemically pure PROTAC synthesis
Model-response interpretation
DC50 values often proprietary; batch consistency context
NMR Structural Confirmation
Head-to-head
1D 1H NMR spectrum (DMSO, 298K) in BMRB database
Stereochemical-control identity check
Accelerates in-house QC; reduces analytical development

GMP Chiral API Synthesis

For use in multi-step syntheses of active pharmaceutical ingredients where the (S)-pyrrolidine core is essential for biological activity and where stereochemical purity is a regulatory and quality mandate. [1]

High-Stereocontrol Organocatalysis

As a catalyst in asymmetric transformations (e.g., aldol, Michael additions) where simpler, unsubstituted proline derivatives provide insufficient enantioselectivity for the desired synthetic outcome. The C2-methyl group offers a more defined steric environment to enhance stereochemical induction. [2]

Congested Quaternary Stereocenter Synthesis

As a chiral auxiliary or catalyst in reactions designed to form sterically hindered chiral centers, where the methyl group at the C2 position can effectively shield one face of a reactive intermediate, directing the approach of a reactant to achieve high diastereoselectivity.

Application Fit Matrix

Application
Selection Property
Validation Focus
PI3Kα inhibitor synthesis
Kinase selectivity review
Classical PI3Kα pathway interpretation
PROTAC molecule construction
Stereochemical-control context
Ternary complex formation review
Asymmetric synthesis
Enantiomer-attribution review
Enantioselectivity endpoint monitoring
Analytical QC reference
Spectral fingerprint identity
BMRB reference spectrum comparison

XLogP3

-0.5

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